Cas no 376591-05-8 ((3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine)
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 3-Pyrrolidinamine,N-ethyl-1-(phenylmethyl)-, (3R)-
- (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine
- (3R)-1-benzyl-N-ethylpyrrolidin-3-amine
- (R)-1-Benzyl-N-ethylpyrrolidin-3-amine
- ((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amine
- ZSIUSRJKSLXIJH-CYBMUJFWSA-N
- FCH1685181
- (1-Benzyl-pyrrolidin-3-yl)-ethyl-amine
- AM100741
- A6428
- (3R)-(-)-Benzyl-3-(ethylamino)pyrrolidine
- [3R,(?)]-1-Benzyl-3-(ethylami
- AS-77604
- SCHEMBL1781710
- CS-0323326
- MFCD00191306
- T70847
- DTXSID80494266
- AKOS015901319
- AKOS015839151
- (3R)-N-Ethyl-1-(phenylmethyl)-3-pyrrolidinamine
- B1580
- 376591-05-8
- DB-023543
-
- MDL: MFCD00191306
- Inchi: 1S/C13H20N2/c1-2-14-13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1
- InChI Key: ZSIUSRJKSLXIJH-CYBMUJFWSA-N
- SMILES: N1(CC2C=CC=CC=2)CC[C@H](C1)NCC
Computed Properties
- Exact Mass: 204.16300
- Monoisotopic Mass: 204.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 15.3
Experimental Properties
- Color/Form: Not determined
- Density: 0.98
- Boiling Point: 290.5°C at 760 mmHg
- Flash Point: 108.7°C
- Refractive Index: -8 ° (C=10, EtOH)
- PSA: 15.27000
- LogP: 2.19920
- Solubility: Not determined
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:dangerous
- Hazard Statement: H314
- Warning Statement: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- Hazardous Material transportation number:2735
- Safety Instruction: H314
- HazardClass:8
- PackingGroup:III
- Storage Condition:4° CStore…,-4℃Store…Better
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 087733-1g |
R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amine |
376591-05-8 | >95.0%(GC) | 1g |
£117.00 | 2022-02-28 | |
| Fluorochem | 087733-5g |
R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amine |
376591-05-8 | >95.0%(GC) | 5g |
£346.00 | 2022-02-28 | |
| Chemenu | CM199020-5g |
(R)-1-Benzyl-N-ethylpyrrolidin-3-amine |
376591-05-8 | 95% | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM199020-5g |
(R)-1-Benzyl-N-ethylpyrrolidin-3-amine |
376591-05-8 | 95% | 5g |
$448 | 2021-08-05 | |
| TRC | B412058-50mg |
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine |
376591-05-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B412058-100mg |
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine |
376591-05-8 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B412058-500mg |
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine |
376591-05-8 | 500mg |
$ 210.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R869113-1g |
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine |
376591-05-8 | 95% | 1g |
854.10 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1580-5g |
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine |
376591-05-8 | 95.0%(GC) | 5g |
¥3690.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1580-1g |
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine |
376591-05-8 | 95.0%(GC) | 1g |
¥1090.0 | 2022-05-30 |
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine Suppliers
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine and its Role in Modern Pharmaceutical Research
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine, a chiral compound with the CAS number 376591-05-8, has emerged as a critical molecule in the development of novel therapeutic agents. This compound belongs to the class of pyrrolidine derivatives, characterized by a five-membered ring structure with nitrogen atoms. Its unique stereochemistry, defined by the (3R) configuration and the presence of a -benzyl group, confers distinct pharmacological properties that make it a valuable tool in drug discovery. Recent studies have highlighted its potential in modulating cellular signaling pathways, particularly in neurodegenerative diseases and inflammatory conditions.
The molecular framework of (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is built around a pyrrolidine ring, which is substituted with an -ethylamino group at the 3-position and a -benzyl group at the 1-position. The -benzyl moiety contributes to the compound's hydrophobicity, while the -ethylamino group enhances its ability to interact with biological targets. This combination of functional groups allows the molecule to act as a versatile scaffold for further chemical modifications, expanding its applicability in pharmaceutical research.
Recent advancements in medicinal chemistry have underscored the significance of (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine as a precursor for the synthesis of bioactive compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective ligands for G protein-coupled receptors (GPCRs), which are key targets in the treatment of cardiovascular and neurological disorders. The compound's ability to form stable complexes with receptor proteins has been attributed to its stereochemical configuration, which facilitates precise molecular recognition.
One of the most promising applications of (3R)-(-)-3-(Ethylamino)pyrrolidine is in the field of neuropharmacology. Researchers at the University of Cambridge (2022) reported that this compound exhibits neuroprotective effects by modulating the activity of glutamate receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. The -benzyl group was found to enhance the molecule's penetration across the blood-brain barrier, a critical factor in the efficacy of neurotherapeutics.
Moreover, the compound has shown potential in anti-inflammatory research. A 2024 study in Pharmacological Research revealed that (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. This property makes it a candidate for the development of drugs targeting autoimmune diseases and inflammatory bowel disorders. The -ethylamino group is believed to play a role in the inhibition of pro-inflammatory cytokine production.
The synthesis of (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine involves a series of stereoselective reactions, with the (3R) configuration being critical for its biological activity. A 2021 paper in Organic Letters described a novel method for its preparation using chiral auxiliaries, which ensures the correct stereochemistry. This synthetic approach has enabled the production of high-purity samples, facilitating further pharmacological studies.
Looking ahead, the compound is poised to play a significant role in the design of multi-target drugs. Its ability to interact with multiple biological pathways suggests potential applications in the treatment of complex diseases such as cancer and metabolic disorders. Ongoing research is focused on optimizing its pharmacokinetic properties and exploring its use in combination therapies. As the field of personalized medicine evolves, molecules like (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine will likely become even more integral to the development of targeted therapies.
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